1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
Overview
Description
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is a compound with the molecular formula C12H15NO3. It is known for its unique structure, which includes a cyclobutane ring substituted with an amino group and a benzyloxy group.
Preparation Methods
The synthesis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid typically involves several steps. One common synthetic route includes the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable catalyst to attach the benzyloxy group to the cyclobutane ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution: The amino and benzyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing signal transmission in biological systems . The pathways involved may include modulation of enzyme activity or receptor binding, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid can be compared with similar compounds such as:
1-Aminocyclobutanecarboxylic acid: This compound lacks the benzyloxy group and has different chemical properties and applications.
1-Amino-3-(phenylmethoxy)cyclobutanecarboxylic acid: This compound is structurally similar but may have different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBHSXMRVAAKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442452 | |
Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191110-50-6 | |
Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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